molecular formula C17H15N3O B129456 4-ethoxy-2,6-dipyridin-2-ylpyridine CAS No. 145533-40-0

4-ethoxy-2,6-dipyridin-2-ylpyridine

Cat. No.: B129456
CAS No.: 145533-40-0
M. Wt: 277.32 g/mol
InChI Key: URIBOHWQXVEZQF-UHFFFAOYSA-N
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Description

4’-Ethoxy-2,2’:6’,2’‘-terpyridine is a heterocyclic compound derived from pyridine. It is a tridentate ligand, meaning it can form three bonds with a metal ion. This compound is part of the terpyridine family, which is known for its ability to form stable complexes with transition metals. The ethoxy group at the 4’ position enhances its solubility and modifies its electronic properties, making it a valuable compound in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethoxy-2,2’:6’,2’'-terpyridine typically involves the Kröhnke methodology. This method includes the reaction of chalcone and methylacylpyridinium salts to yield the desired terpyridine derivative . The general steps are as follows:

    Formation of Chalcone: This involves the condensation of an aldehyde with a ketone in the presence of a base.

    Reaction with Methylacylpyridinium Salts: The chalcone is then reacted with methylacylpyridinium salts under basic conditions to form the terpyridine core.

    Introduction of the Ethoxy Group: The ethoxy group is introduced at the 4’ position through an etherification reaction.

Industrial Production Methods

Industrial production methods for 4’-Ethoxy-2,2’:6’,2’'-terpyridine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

4’-Ethoxy-2,2’:6’,2’'-terpyridine undergoes various types of chemical reactions, including:

    Coordination Reactions: Forms complexes with transition metals.

    Substitution Reactions: The ethoxy group can be substituted under certain conditions.

    Oxidation and Reduction: Can participate in redox reactions depending on the metal center it is coordinated with.

Common Reagents and Conditions

Major Products

    Coordination Complexes: Metal-terpyridine complexes with various geometries and oxidation states.

    Substituted Derivatives: Products where the ethoxy group is replaced by other functional groups.

    Redox Products: Oxidized or reduced forms of the terpyridine-metal complexes.

Scientific Research Applications

4’-Ethoxy-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Ethoxy-2,2’:6’,2’‘-terpyridine, particularly in its role as a ligand, involves the formation of coordination complexes with metal ions. These complexes can exhibit various properties depending on the metal center and the overall geometry. For example, in anticancer applications, platinum(II) complexes of 4’-Ethoxy-2,2’:6’,2’'-terpyridine have been shown to induce mitophagy, a selective autophagic process that degrades dysfunctional mitochondria . This involves disruption of mitophagy-related protein expression, mitochondrial membrane potential dissipation, and elevation of reactive oxygen species levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Ethoxy-2,2’:6’,2’'-terpyridine is unique due to the presence of the ethoxy group, which enhances its solubility and modifies its electronic properties. This makes it particularly useful in forming complexes with specific optical and electrochemical characteristics, as well as in applications requiring enhanced solubility in organic solvents.

Properties

IUPAC Name

4-ethoxy-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-2-21-13-11-16(14-7-3-5-9-18-14)20-17(12-13)15-8-4-6-10-19-15/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIBOHWQXVEZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, 900 mg (3.4 mmol) of 4′-chloro-[2,2′;6′,2″]terpyridine are added to 15 ml of a 0.7M ethanolic sodium ethanolate solution. The mixture is heated at reflux for 20 hours. The mixture is allowed to cool and 20 ml of water are added, and 4′-ethoxy-[2,2′;6′,2″]terpyridine is filtered off in the form of a white solid. 1H-NMR (360 MHz, DMSO-d6): 1.40 (t, 3H, 6.8 Hz); 4.28 (q, 2H, 6.8 Hz); 7.42-7.53 (m, 2H); 7.93 (s, 2H); 7.95-8.02 (m, 2H); 8.58 (d, 2H, J=8.1 Hz); 8.69 (d, 2H, J=4 Hz).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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